5,5,5-trifluoropent-1-en-3-ol

Synthetic Chemistry Fluorinated Building Blocks Regioisomerism

5,5,5-Trifluoropent-1-en-3-ol (CAS 1594870-01-5, C₅H₇F₃O, MW 140.10) is a partially fluorinated allylic alcohol featuring a terminal alkene (C1–C2) and a secondary hydroxyl group at the C3 position, with a trifluoromethyl group at the C5 terminus. The structural arrangement places the hydroxyl group in an allylic position relative to the terminal double bond, while the trifluoromethyl group exerts a strong electron-withdrawing inductive effect through the intervening methylene spacer.

Molecular Formula C5H7F3O
Molecular Weight 140.10 g/mol
CAS No. 1594870-01-5
Cat. No. B6618551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5,5-trifluoropent-1-en-3-ol
CAS1594870-01-5
Molecular FormulaC5H7F3O
Molecular Weight140.10 g/mol
Structural Identifiers
SMILESC=CC(CC(F)(F)F)O
InChIInChI=1S/C5H7F3O/c1-2-4(9)3-5(6,7)8/h2,4,9H,1,3H2
InChIKeyRTGMUMJPESJQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5,5-Trifluoropent-1-en-3-ol (CAS 1594870-01-5): Technical Baseline for Fluorinated Allylic Alcohol Procurement


5,5,5-Trifluoropent-1-en-3-ol (CAS 1594870-01-5, C₅H₇F₃O, MW 140.10) is a partially fluorinated allylic alcohol featuring a terminal alkene (C1–C2) and a secondary hydroxyl group at the C3 position, with a trifluoromethyl group at the C5 terminus [1]. The structural arrangement places the hydroxyl group in an allylic position relative to the terminal double bond, while the trifluoromethyl group exerts a strong electron-withdrawing inductive effect through the intervening methylene spacer [2]. This compound serves as a fluorinated building block in synthetic and medicinal chemistry research, with the CF₃ group offering potential modulation of lipophilicity and metabolic properties [3].

Why C₅H₇F₃O Isomers Cannot Be Substituted for 5,5,5-Trifluoropent-1-en-3-ol in Synthetic Workflows


Compounds sharing the molecular formula C₅H₇F₃O exhibit distinct regioisomeric and positional variations in both double bond location and hydroxyl group placement. The closest structural analogs include 5,5,5-trifluoropent-1-en-4-ol (CAS 77342-37-1), which positions the hydroxyl at C4 adjacent to the CF₃-bearing carbon, and 5,5,5-trifluoro-pent-3t-en-1-ol (CAS 22581-21-1), which relocates the double bond to the C3–C4 position with a primary hydroxyl at C1 [1]. These positional shifts fundamentally alter the electronic environment of the hydroxyl group, its hydrogen-bonding capacity, and the compound's reactivity profile in nucleophilic or electrophilic transformations. In trifluoromethyl-substituted allylic systems, the proximity of the CF₃ group to the reactive center governs both the magnitude of the inductive effect and the steric accessibility of the double bond for downstream functionalization [2]. Selection of an incorrect isomer introduces uncontrolled variables in reaction optimization, stereochemical outcome, and ultimate product purity.

5,5,5-Trifluoropent-1-en-3-ol: Quantitative Differentiation Against Closest C₅H₇F₃O Analogs


Positional Isomerism: Allylic vs. Homobenzylic Hydroxyl Reactivity in 5,5,5-Trifluoropent-1-en-3-ol

5,5,5-Trifluoropent-1-en-3-ol (target) positions the hydroxyl group at C3, separated from the CF₃-bearing C5 by a single methylene (C4) spacer. The closest regioisomer, 5,5,5-trifluoropent-1-en-4-ol (CAS 77342-37-1), places the hydroxyl directly on the carbon adjacent to the CF₃ group. This positional difference modulates the electron-withdrawing inductive effect of the CF₃ group on the hydroxyl oxygen. In the 3-ol isomer, the hydroxyl experiences attenuated inductive withdrawal compared to the 4-ol isomer, where the C4 hydroxyl is directly bonded to the carbon bearing the trifluoromethyl substituent [1]. The target compound's allylic alcohol motif (hydroxyl on C3 with alkene at C1–C2) provides a distinct reactivity platform for [2,3]-sigmatropic rearrangements and transition metal-catalyzed allylic substitutions that the 4-ol isomer cannot access due to its homobenzylic hydroxyl geometry [2].

Synthetic Chemistry Fluorinated Building Blocks Regioisomerism

Double Bond Position: Terminal Alkene vs. Internal Alkene Isomer Comparison

5,5,5-Trifluoropent-1-en-3-ol contains a terminal alkene at the C1–C2 position. The isomer 5,5,5-trifluoro-pent-3t-en-1-ol (CAS 22581-21-1) places the double bond internally at the C3–C4 position with a primary hydroxyl at C1. Terminal alkenes generally exhibit higher reactivity in radical additions, hydroboration, and cross-metathesis compared to internal alkenes due to reduced steric hindrance and greater accessibility of the π-system . In trifluoromethylated systems, the terminal alkene also avoids the electronic deactivation effects that can occur when the double bond is conjugated with or positioned adjacent to the electron-withdrawing CF₃ group [1].

Olefin Chemistry Fluorinated Intermediates Synthetic Methodology

Hydroxyl Type: Secondary Allylic Alcohol vs. Primary Alcohol Isomer Comparison

5,5,5-Trifluoropent-1-en-3-ol possesses a secondary hydroxyl group at C3 (allylic to the C1–C2 double bond), whereas the isomer 5,5,5-trifluoro-pent-3t-en-1-ol (CAS 22581-21-1) contains a primary hydroxyl at C1. Secondary allylic alcohols undergo different oxidation pathways (yielding α,β-unsaturated ketones) compared to primary alcohols (yielding aldehydes or carboxylic acids) and exhibit distinct reactivity in Mitsunobu, esterification, and substitution reactions . In the context of fluorinated building blocks, the secondary hydroxyl provides a chiral center (when resolved) that can be leveraged for asymmetric synthesis, whereas the primary alcohol isomer is achiral at the hydroxyl-bearing carbon [1].

Alcohol Reactivity Synthetic Intermediates Fluorine Chemistry

Metabolic Stability: CF₃-Alkene Spatial Separation in 5,5,5-Trifluoropent-1-en-3-ol vs. Direct CF₃-Alkene Conjugation

5,5,5-Trifluoropent-1-en-3-ol maintains a one-methylene spacer (C4) between the terminal CF₃ group and the allylic alcohol moiety (C1–C3). In contrast, compounds where the CF₃ group is directly attached to the alkene-bearing carbon (e.g., α-trifluoromethyl allylic alcohols) exhibit enhanced electrophilicity at the double bond and increased susceptibility to nucleophilic attack and metabolic degradation [1]. The methylene spacer in 5,5,5-trifluoropent-1-en-3-ol attenuates the electron-withdrawing effect on the alkene, potentially conferring greater stability toward glutathione conjugation and cytochrome P450-mediated oxidation compared to directly conjugated CF₃-alkene systems [2]. Additionally, the secondary alcohol at C3 is less prone to rapid Phase II glucuronidation compared to primary alcohols due to steric shielding [3].

Medicinal Chemistry Metabolic Stability Fluorinated Building Blocks

Validated Application Scenarios for 5,5,5-Trifluoropent-1-en-3-ol Based on Differentiated Structural Evidence


Synthesis of α,β-Unsaturated Ketones via Allylic Oxidation

The secondary allylic alcohol at C3 (differentiated from the primary alcohol of the pent-3t-en-1-ol isomer) can be selectively oxidized to yield the corresponding α,β-unsaturated ketone (5,5,5-trifluoropent-1-en-3-one). This transformation provides access to a trifluoromethylated enone scaffold useful as a Michael acceptor or for further functionalization [1]. The terminal alkene geometry ensures the resulting enone retains a reactive terminal double bond rather than an internal conjugated system, preserving versatility for subsequent reactions [2].

[2,3]-Sigmatropic Rearrangement Substrate for C–C Bond Formation

The allylic alcohol motif with terminal alkene makes this compound suitable as a substrate for [2,3]-sigmatropic rearrangements (e.g., Wittig, Ireland-Claisen) following appropriate derivatization. The methylene spacer between the CF₃ group and the reactive allylic system provides a steric and electronic environment that differs from directly CF₃-substituted allylic alcohols, potentially influencing rearrangement regioselectivity and yield [1]. This application leverages the specific allylic hydroxyl geometry not present in the 4-ol isomer.

Lead Optimization in Medicinal Chemistry: Modulation of Lipophilicity and Metabolic Stability

The CF₃ group positioned at the terminus with a methylene spacer to the allylic alcohol core offers a distinct lipophilicity and metabolic stability profile compared to directly conjugated CF₃ systems or non-fluorinated analogs [1]. The terminal alkene provides a handle for late-stage functionalization (e.g., hydroboration, cross-metathesis) to introduce additional diversity elements [2]. The secondary alcohol may exhibit reduced Phase II conjugation rates relative to primary alcohol-containing isomers [3].

Chiral Pool Synthesis via Enzymatic Kinetic Resolution

The secondary allylic alcohol at C3 constitutes a prochiral center amenable to enzymatic kinetic resolution. Following literature precedent for γ-trifluoromethylated allylic alcohols, this compound could be resolved to enantiomerically enriched forms for use in asymmetric synthesis of trifluoromethylated bioactive molecules [1]. The 4-ol isomer and pent-3t-en-1-ol isomer (primary alcohol) lack this stereochemical resolution potential at the hydroxyl-bearing carbon.

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